physical and chemical properties of 3,4-Dichlorobenzenesulfonamide
physical and chemical properties of 3,4-Dichlorobenzenesulfonamide
An In-depth Technical Guide to 3,4-Dichlorobenzenesulfonamide
This guide provides a comprehensive technical overview of 3,4-Dichlorobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into the molecule's structural characteristics, physicochemical properties, and the rationale behind key analytical methodologies.
Section 1: Molecular Identity and Structural Elucidation
3,4-Dichlorobenzenesulfonamide is an aromatic sulfonamide compound characterized by a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a sulfonamide group. This substitution pattern is critical to its chemical behavior and potential biological activity.
Key Identifiers:
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IUPAC Name: 3,4-dichlorobenzenesulfonamide
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Molecular Formula: C6H5Cl2NO2S[2]
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Synonyms: 3,4-Dichlorobenzene-1-sulfonamide, Benzenesulfonamide, 3,4-dichloro-[1][2]
The structural arrangement, particularly the electron-withdrawing nature of the chlorine atoms and the sulfonamide group, profoundly influences the molecule's reactivity and physicochemical parameters.
Caption: Molecular structure of 3,4-Dichlorobenzenesulfonamide.
Section 2: Physicochemical Properties
The physical properties of a compound are fundamental to its application, dictating its solubility, stability, and formulation possibilities. While extensive experimental data for this specific isomer is not widely published, properties can be inferred from its structure and comparison with related compounds.
| Property | Value | Source / Comment |
| Molecular Weight | 226.09 g/mol | Calculated from the molecular formula C6H5Cl2NO2S.[2] |
| Physical Appearance | Expected to be a crystalline solid. | Based on analogous compounds like 4-chlorobenzenesulfonamide, which is a powder.[3] |
| Melting Point | Not explicitly available. | For comparison, 4-chlorobenzenesulfonamide has a melting point of 140-144 °C.[3] |
| Boiling Point | Not explicitly available. | High boiling point expected due to polarity and molecular weight. |
| Solubility | Expected to have low water solubility. | The dichlorinated aromatic ring imparts significant hydrophobicity. |
| pKa | Not explicitly available. | The sulfonamide proton (-SO2NH2) is acidic; pKa is likely in the range of 9-11. |
Section 3: Chemical Reactivity and Synthesis Overview
The reactivity of 3,4-Dichlorobenzenesulfonamide is governed by its two primary functional regions: the dichlorinated benzene ring and the sulfonamide group.
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Sulfonamide Group: The N-H protons are acidic and can be deprotonated by a base. The nitrogen atom can act as a nucleophile, allowing for substitution reactions. Sulfonamides are generally stable but can be hydrolyzed under harsh acidic or basic conditions.
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Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two chlorine atoms and the sulfonyl group. Nucleophilic aromatic substitution is possible but requires forcing conditions.
Synthesis Pathway: A common route to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with ammonia or an amine. Therefore, 3,4-Dichlorobenzenesulfonamide would typically be synthesized by reacting 3,4-dichlorobenzenesulfonyl chloride with ammonia.
Caption: General synthesis pathway for 3,4-Dichlorobenzenesulfonamide.
A documented synthesis example involves using the precursor, 3,4-dichlorobenzenesulfonyl chloride, to react with an aminomethyl-thioxanthen-9-one in dry pyridine to form a more complex N-substituted sulfonamide.[1] This illustrates the utility of the precursor in building larger molecules.
Section 4: Spectroscopic and Analytical Protocols
Structural confirmation and purity assessment rely on a suite of spectroscopic techniques. The following section details the expected spectral characteristics and the standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the sulfonamide N-H protons. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The -NH2 protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chlorine and sulfonyl groups.
Protocol for ¹H NMR Analysis:
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. The choice of solvent is critical; DMSO-d6 is often preferred for sulfonamides as it can better solubilize the compound and allows for clearer observation of exchangeable N-H protons.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 400 MHz spectrometer.[4]
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Data Acquisition: Acquire the spectrum using standard parameters. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).[4]
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Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
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Expected Peaks:
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N-H Stretch: Two bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH2) group.
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S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (O=S=O) are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
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C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: Bands in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.
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Protocol for Attenuated Total Reflectance (ATR) FT-IR:
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Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[4]
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
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Analysis: Identify the characteristic absorption bands and compare them to known values for sulfonamide and dichlorobenzene moieties.
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.
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Expected Data: The mass spectrum should show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Section 5: Safety, Handling, and Storage
Hazard Profile (Inferred):
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Acute Toxicity: Likely harmful if swallowed or inhaled.[5]
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Skin Corrosion/Irritation: May cause skin irritation.[6]
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Eye Damage/Irritation: May cause serious eye irritation.[6][7]
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Respiratory Irritation: May cause respiratory irritation.[5][6]
Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
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Personal Protective Equipment (PPE):
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage:
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Store away from incompatible materials such as strong oxidizing agents.
Conclusion
3,4-Dichlorobenzenesulfonamide is a key chemical intermediate whose properties are defined by its dichlorinated aromatic system and sulfonamide functionality. This guide has synthesized available data and established scientific principles to provide a robust technical overview. By understanding its physicochemical properties, reactivity, and the protocols for its analysis, researchers can effectively and safely utilize this compound in synthetic chemistry and drug discovery programs.
References
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PrepChem.com. Synthesis of 3,4-dichlorobenzenesulfonamide. [Link]
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PubChem. 3,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide | C12H8Cl3NO2S. [Link]
-
AA Blocks. Safety Data Sheet. [Link]
-
Cheméo. Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7). [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
FDA Global Substance Registration System. 3,4-DICHLOROBENZENESULFONAMIDE. [Link]
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
AWS. A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. [Link]
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